![molecular formula C16H16N2O5 B2860425 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034526-30-0](/img/structure/B2860425.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

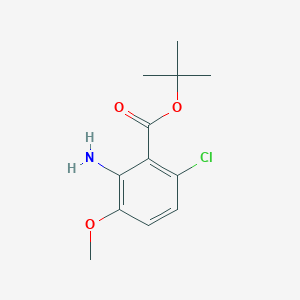

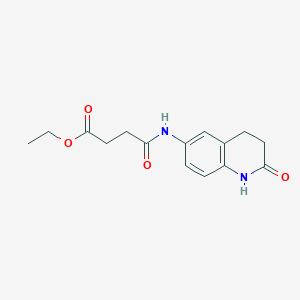

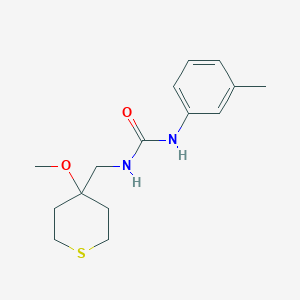

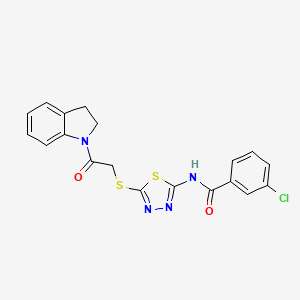

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

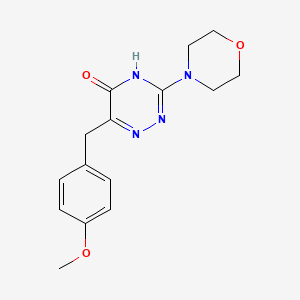

A study explored the synthesis of novel compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic activities. These compounds were used as a foundation to prepare a variety of heterocyclic compounds, demonstrating the chemical versatility and potential pharmacological applications of related structures (Abu‐Hashem et al., 2020).

Catalytic Synthesis of Dihydropyridine Derivatives

Another study reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes leading to the synthesis of dihydropyridinone and tetrahydropyridinedione derivatives. This method demonstrates the compound's role in facilitating the synthesis of complex heterocycles, which could have various chemical and pharmaceutical applications (Bacchi et al., 2005).

Fluorescence and Aggregation Properties

Research into pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties revealed that these compounds, similar in structure to the compound , show significant fluorescence in both solution and solid state. This suggests potential applications in materials science, particularly in the development of optical and electronic materials (Srivastava et al., 2017).

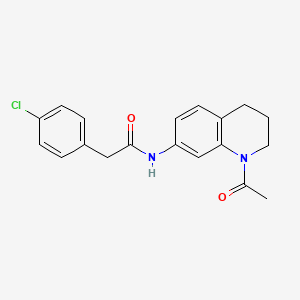

Practical Synthesis of CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist highlighted the relevance of similar dihydropyridine derivatives in the development of therapeutics targeting CCR5, a chemokine receptor implicated in HIV infection mechanisms. This underscores the potential medicinal chemistry applications of related compounds (Ikemoto et al., 2005).

Antidiabetic Activity

A series of N-substituted dihydropyrimidine derivatives were synthesized and evaluated for their in vitro antidiabetic activity. This study suggests that structurally related compounds could play a role in the development of new antidiabetic agents (Lalpara et al., 2021).

Mechanism of Action

Target of Action

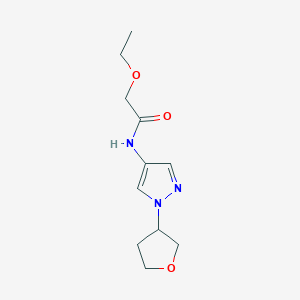

Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines

Mode of Action

It’s worth noting that similar compounds have been observed to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound’s action results in significant growth inhibition in certain cancer cell lines. For instance, similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound has a strong antitumor potential.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-18-8-11(13(21-2)6-15(18)19)16(20)17-7-10-3-4-12-14(5-10)23-9-22-12/h3-6,8H,7,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSFDVZLWOSWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)

![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)